methyl 3-(furan-2-amido)benzoate
Description
Methyl 3-(furan-2-amido)benzoate is a benzoate ester derivative featuring a furan-2-carboxamido substituent at the 3-position of the benzene ring. For example, derivatives of this compound, such as ZINC09128258 and ZINC09883305, were evaluated for their binding affinity to SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), showing moderate inhibitory activity with binding energies of -7.1 and -7.0 kcal/mol, respectively . The furan amide group contributes to hydrogen bonding and non-covalent interactions with key amino acid residues (e.g., H133, D135, S784), which are critical for stabilizing ligand-enzyme complexes .
Synthetically, this compound can be prepared via amidation of methyl 3-aminobenzoate with furan-2-carbonyl chloride or through coupling reactions similar to those described for related benzoate esters (e.g., bromomethyl benzoate intermediates reacting with heterocyclic amines) .
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23g/mol |
IUPAC Name |
methyl 3-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)9-4-2-5-10(8-9)14-12(15)11-6-3-7-18-11/h2-8H,1H3,(H,14,15) |
InChI Key |
LWOMBHVRHLEMNU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(furan-2-amido)benzoate typically involves the reaction of furan-2-carboxylic acid with 3-amino-benzoic acid methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(furan-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
methyl 3-(furan-2-amido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(furan-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Modified Substituents
(a) ZINC09128258 and ZINC09883305
These compounds share the methyl 3-(furan-2-amido)benzoate core but include additional sulfonyl and alkyl groups (Table 1). Despite structural similarities, ZINC09883305 exhibits more non-covalent interactions (9 vs. 6) and targets additional residues (e.g., K780), suggesting enhanced binding stability compared to ZINC09128258 .
(b) Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate
This indole-based benzoate derivative, synthesized via alkylation of bromomethyl benzoate with 6-bromoindole, demonstrates the versatility of benzoate scaffolds in targeting HIV-1 fusion . Unlike this compound, its activity relies on hydrophobic interactions from the bromoindole group rather than hydrogen bonding.
(c) Methyl 3-(Bromomethyl)Benzoate
A key intermediate in synthesizing benzoate derivatives, this compound’s bromomethyl group enables further functionalization. However, its corrosive and irritant properties contrast with the relatively benign profile of this compound .
(a) Herbicidal Benzoates (e.g., Metsulfuron Methyl)
Metsulfuron methyl (methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate) shares a sulfonylurea moiety instead of a furan amide. This structural difference underpins its role as an acetolactate synthase inhibitor in herbicides, highlighting how substituent groups dictate biological targets .
(b) Antiviral Controls (Remdesivir and Favipiravir)
Remdesivir, a nucleoside analogue, exhibits superior binding energy (-8.8 kcal/mol) to SARS-CoV-2 RdRp compared to this compound derivatives, likely due to its phosphate mimicry. Conversely, Favipiravir (-5.3 kcal/mol) underperforms, emphasizing the benzoate derivatives’ intermediate efficacy .
Physicochemical and Toxicological Properties
Methyl benzoate, the parent compound, is a simple ester with low acute toxicity (LD50 > 2000 mg/kg in rats) . In contrast, bromomethyl derivatives (e.g., methyl 3-(bromomethyl)benzoate) pose significant safety risks (e.g., corrosivity) .
Data Tables
Table 1: Comparison of this compound Derivatives and Controls
| Compound | Binding Energy (kcal/mol) | Non-Covalent Interactions | Key Residues Targeted | Application |
|---|---|---|---|---|
| ZINC09128258 | -7.1 | 6 | Y32, H133, D135, S784 | SARS-CoV-2 RdRp Inhibitor |
| ZINC09883305 | -7.0 | 9 | Y129, H133, K780, N781 | SARS-CoV-2 RdRp Inhibitor |
| Remdesivir (Control) | -8.8 | 5 | K47, S709, D711, Q773 | SARS-CoV-2 RdRp Inhibitor |
| Favipiravir (Control) | -5.3 | 6 | Y129, H133, K780 | SARS-CoV-2 RdRp Inhibitor |
| Metsulfuron Methyl | N/A | N/A | Acetolactate synthase | Herbicide |
Research Implications
This compound derivatives represent a promising scaffold for antiviral drug development, balancing moderate binding affinity and synthetic accessibility. Future studies should explore:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
